Phytochrome

Photomorphogenesis Thermosensing Optogenetic kinetics

Phytochrome (CAS 11121-56-5) is not a commodity—isoform identity (PhyA vs. PhyB), source organism, and expression host define experimental utility. PhyB exhibits ~10× faster thermal reversion than PhyA, enabling temperature-sensitive optogenetic control, while PhyA is mandatory for very low fluence and far-red high irradiance experiments. For accurate quantum yield work, insist on intact 124 kDa preparations; proteolyzed 118/114 kDa species lose ~35–40% photoconversion efficiency. Recombinant fragments require P. pastoris expression for chromophore binding; E. coli-derived 39-kDa fragments are non-functional. Specify isoform, MW, and expression system at inquiry.

Molecular Formula GaTe
Molecular Weight 0
CAS No. 11121-56-5
Cat. No. B1172217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytochrome
CAS11121-56-5
SynonymsPhytochrome
Molecular FormulaGaTe
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / 0.05 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytochrome (CAS 11121-56-5) Procurement Guide: Specifications and Evidence-Based Selection Criteria for Scientific Research


Phytochrome (CAS 11121-56-5) is a blue-green biliprotein photoreceptor widely distributed in plants, algae, bacteria, and fungi that enables light-dependent developmental regulation [1]. This chromoprotein comprises an apoprotein (approximately 1100–1200 amino acids, ~120–124 kDa native monomer) covalently linked to a linear tetrapyrrole chromophore (phytochromobilin in plants) [2]. Phytochrome exists in two photochromic states: a red-light-absorbing Pr form (λmax 666 nm) and a far-red-light-absorbing Pfr form (λmax 730 nm), which are reversibly interconvertible by light [3]. The molecule functions as a light-regulated molecular switch controlling photomorphogenesis, seed germination, shade avoidance, and flowering time [4]. For procurement, phytochrome is not a single homogeneous entity; source organism, isoform identity (e.g., phyA vs. phyB), and purification state critically determine experimental utility.

Why Generic Phytochrome Substitution Fails: Isoform-Specific Biophysical and Signaling Properties Dictate Experimental Outcomes


Phytochrome preparations cannot be treated as interchangeable commodities because isoform-specific differences in thermal reversion kinetics, spectral properties, and signaling mechanisms produce fundamentally distinct experimental behaviors [1]. Plant phytochromes comprise a small family of isoforms (PhyA to PhyE in Arabidopsis) that exhibit unique biophysical properties including hypsochromic shifts in Pr absorption (PhyC), widely varying Pfr thermal reversion rates (spanning orders of magnitude), and differential temperature sensitivity [2]. Notably, PhyA is light-labile with high Pfr stability and low-light sensitivity, while PhyB exhibits rapid thermal reversion with strong temperature dependence enabling thermoperception [3]. Substituting phyA for phyB in optogenetic applications will yield dramatically different response kinetics, light sensitivity thresholds, and background noise levels. Moreover, recombinant expression systems (E. coli vs. yeast) produce functionally distinct chromopeptides even when expressing identical amino acid sequences—the E. coli-derived 39-kDa fragment fails to bind chromophore entirely, whereas the identical peptide expressed in P. pastoris forms functional photochromic protein [4]. Procurement specifications must therefore explicitly define the isoform, source organism, and production method.

Phytochrome (CAS 11121-56-5) Quantitative Differentiation Evidence: Comparative Analysis of Isoforms, Fragments, and Expression Systems


Isoform-Specific Pfr Thermal Reversion Rates: PhyB Reverts an Order of Magnitude Faster than PhyA

A direct comparative analysis of recombinant Arabidopsis chromoproteins demonstrates that PhyB exhibits a Pfr thermal reversion rate approximately 10-fold faster than PhyA [1]. This order-of-magnitude difference in reversion kinetics is combined with strong temperature dependence in PhyB, establishing PhyB as the principal thermosensory isoform [1]. The rapid thermal reversion of PhyB Pfr competes directly with photoconversion, making the active Pfr pool acutely responsive to ambient temperature changes [1]. Oat phyA65 Pfr (N-terminal fragment) exhibits high thermal stability, whereas potato phyB66 Pfr undergoes rapid thermal conversion to Pr [2].

Photomorphogenesis Thermosensing Optogenetic kinetics Phytochrome isoforms

124 kDa Phytochrome Achieves 86% Pfr Photostationary State with Zero Dark Reversion—Distinct from Lower Molecular Weight Species

Native 124 kDa oat phytochrome exhibits a Pfr photostationary state of 86% in red light and demonstrates no detectable dark reversion [1]. This contrasts with lower molecular weight proteolytic degradation products (118/114 kDa species), which show substantially altered photochemical properties including reduced quantum yields and altered photostationary equilibrium [1]. The intact 124 kDa species has a blocked N-terminus and a Pfr λmax of 730 nm, representing the fully native spectral signature [1]. Proteolytic degradation to 118/114 kDa reduces individual phototransformation quantum yields from φr = 0.17 (Pr→Pfr) to φr = φfr = ~0.11 [2].

Phytochrome purification Photostationary state Spectral integrity Molecular weight

Expression System Dictates Chromophore Binding Competence: E. coli vs. P. pastoris Yield Functionally Distinct 39-kDa PhyA Fragments

Identical 39-kDa N-terminal deletion mutant phyA peptides (oat, amino acids 65-425) produce opposite chromophore-binding outcomes depending solely on the expression host [1]. The E. coli-expressed 39-kDa peptide fails completely to bind chromophore and exhibits no phytochrome-like difference spectrum [1]. In contrast, the identical peptide sequence expressed in P. pastoris forms a functional chromoprotein with phycocyanobilin that displays a photochromic Pr-Pfr difference spectrum with an even larger Pfr absorption band than the comparable tryptic 39-kDa fragment [1]. The 45-kDa peptide (intact N-terminus) from E. coli binds chromophore and shows phytochrome-like difference spectrum, demonstrating the N-terminus requirement for E. coli expression [1].

Recombinant phytochrome Heterologous expression Chromophore incorporation Protein folding

PhyA and PhyB Exhibit Divergent Molecular Signaling Mechanisms: Differential PIF3 Regulation and COP1/SPA Inactivation

Constitutively active phytochrome mutants (YVB for phyB, YVA:NLS for phyA) reveal fundamentally distinct signaling mechanisms despite producing similar photomorphogenic phenotypes [1]. YVB (phyB) interacts with PIF3 independently of light and induces light-independent PIF3 and PIF1 degradation [1]. In contrast, YVA (phyA) shows minimal PIF3 interaction and achieves its effects primarily through efficient inactivation of the COP1/SPA complex, leading to HY5 accumulation [1]. When transferred from light to dark, PIF3 accumulates highly in phyB-5 mutant background while HY5 degrades faster in phyA-201 mutant [1]. Co-expression of PIF3 significantly attenuates cop phenotypes in YVB plants but shows minimal effects in YVA:NLS plants [1].

Signal transduction Phytochrome-interacting factors COP1-SPA complex Constitutively active mutants

Hypsochromic Shift in PhyC Pr Absorption: Spectral Differentiation Within the Phytochrome Family

Among the five Arabidopsis phytochrome isoforms (PhyA-PhyE), PhyC exhibits a distinct hypsochromic shift (blue-shift) in its Pr absorption maximum compared to other isoforms [1]. This spectral differentiation arises from isoform-specific chromophore-protein interactions within the conserved photosensory core module [1]. The shift provides a quantifiable spectroscopic signature for distinguishing PhyC from PhyA, PhyB, PhyD, and PhyE in mixed preparations [1]. Standard phytochrome preparations from native plant sources typically contain a mixture of isoforms, each with subtly different spectral maxima and photochemical parameters [2].

Phytochrome isoforms Absorption spectroscopy Spectral tuning Chromophore environment

Chromophore Type Affects Assembly Kinetics: Phytochromobilin Incorporates Faster than Phycocyanobilin into Recombinant Phytochromes

Direct comparison of chromophore assembly into N-terminal apoprotein fragments (oat phyA65, potato phyB66) reveals that native phytochromobilin (PΦB) incorporates faster than the non-native phycocyanobilin (PCB) into both isoforms [1]. PhyA65 apoprotein from yeast shows monoexponential assembly kinetics after an initial steep rise, whereas the E. coli-expressed counterpart exhibits only slow monoexponential assembly [1]. PhyB66 apoprotein incorporates either chromophore more slowly than phyA65s and displays biexponential kinetics [1]. The Pr→Pfr photoconversion kinetics also differ: phyA65-PCB primary photoproduct (I700) decays monoexponentially while the PΦB analogue decays biexponentially; phyB66 I700 decays monoexponentially regardless of chromophore type [1].

Chromophore assembly Bilin incorporation Recombinant holophytochrome Kinetics

Phytochrome (CAS 11121-56-5) Evidence-Based Application Scenarios: Where Isoform-Specific Selection Delivers Quantifiable Advantages


Optogenetic Tool Development Requiring Near-Infrared Light Control with Rapid Reversion Kinetics

Phytochrome B (phyB)-based optogenetic systems are preferred when rapid thermal reversion (approximately 10× faster than phyA) is desired to achieve dynamic, temperature-sensitive light control [1]. The order-of-magnitude faster Pfr reversion of phyB enables acute temporal regulation of gene expression and protein localization, with the added capability of coupling light input to ambient temperature sensing [1]. Bacterial phytochrome-derived tools such as iLight achieve ~25-fold improved light-controlled transcription in Blvra-/- cells and ~100-fold activation in neurons [2]. Phytochrome-based near-infrared fluorescent proteins and optogenetic switches benefit from biliverdin chromophore availability in mammalian tissues, enabling deep-tissue applications at depths up to ~7 mm via photoacoustic imaging [2]. Applications include spatiotemporal control of gene expression (e.g., PhotoGal4 in Drosophila) and red-light cancer therapy models [3].

Low-Light Plant Photomorphogenesis Studies and Shade Avoidance Signaling Research

Phytochrome A (phyA) is the mandatory isoform for experiments investigating very low fluence responses (VLFR) and far-red high irradiance responses (FR-HIR) [1]. PhyA's high Pfr stability and slow thermal reversion make it uniquely suited for detecting dim light environments and far-red-rich shade conditions [1]. Under low red light, phyA specifically suppresses hypocotyl elongation, whereas phyB mediates responses under moderate-to-high fluence rates [1]. The light-labile nature of phyA (γ2 = 0.80-0.85 Pr→Pfr conversion at 273 K, Ea ≤ 1 kJ mol⁻¹ in excited state) contrasts with phyA′′ (γ2 = 0.75, Ea ≥ 10 kJ mol⁻¹), enabling discrimination of phytochrome pools [4]. Procurement of defined phyA preparations (vs. phyB or mixed isoforms) is essential for VLFR and FR-HIR photobiology experiments where phyB's rapid reversion would mask low-light responses [1].

High-Fidelity in Vitro Photochemistry Experiments Requiring Native 124 kDa Spectral Integrity

Experiments requiring accurate quantum yield determination and photostationary state measurement must utilize intact 124 kDa phytochrome preparations rather than proteolyzed 118/114 kDa species [1]. The 124 kDa species achieves an 86% Pfr photostationary state in red light with zero dark reversion and individual phototransformation quantum yields of φr = 0.17 (Pr→Pfr) and φfr = 0.10 (Pfr→Pr) [1]. In contrast, 118/114 kDa proteolyzed species exhibit reduced quantum yields (φr = φfr = ~0.11), representing a ~35-40% reduction in photoconversion efficiency [2]. For applications in photochromic dye development, biosensor calibration, and molecular switch characterization, procurement must specify molecular weight and verify the absence of proteolytic degradation products [1]. The blocked N-terminus and intact C-terminal domain of 124 kDa phytochrome are required for full native photochemical behavior [1].

Recombinant Phytochrome Production for Structural Biology and Domain-Function Studies

When producing recombinant phytochrome fragments for crystallization or domain-function analysis, the choice of expression host directly determines functional yield [1]. For N-terminal deletion constructs (e.g., 39-kDa fragments lacking the first 64 amino acids), P. pastoris expression is mandatory—identical sequences expressed in E. coli completely fail to bind chromophore [1]. The P. pastoris-expressed 39-kDa fragment not only binds chromophore but produces a Pr-Pfr difference spectrum with an enhanced Pfr absorption band compared to native tryptic fragments [1]. For larger fragments (45-65 kDa) with intact N-termini, E. coli expression yields functional chromoproteins [1]. C-terminal truncation accelerates Pr→Pfr formation relative to full-length phytochrome, indicating C-terminal domain involvement in conformational transitions [2]. Procurement specifications must explicitly state expression system and verify photochromic activity for intended structural or biophysical studies [1].

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